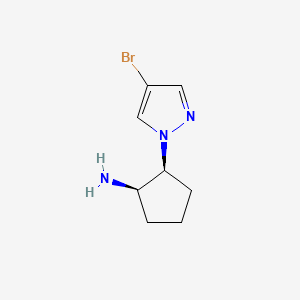
Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine is a synthetic organic compound that features a cyclopentane ring substituted with a bromo-pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Cyclopentane ring formation: The cyclopentane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling reaction: The final step involves coupling the bromo-pyrazole with the cyclopentane ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-(1R,2S)-2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-amine
- Rel-(1R,2S)-2-(4-fluoro-1H-pyrazol-1-yl)cyclopentan-1-amine
- Rel-(1R,2S)-2-(4-iodo-1H-pyrazol-1-yl)cyclopentan-1-amine
Uniqueness
Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This can result in distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs.
Propriétés
IUPAC Name |
(1R,2S)-2-(4-bromopyrazol-1-yl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-6-4-11-12(5-6)8-3-1-2-7(8)10/h4-5,7-8H,1-3,10H2/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNGXWKHLQZTPU-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=C(C=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=C(C=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2772497.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2772498.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2772502.png)
![[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2772504.png)
![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)
![N-(4-fluorophenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2772517.png)
![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)
